

Independent Verification of (Z)-SU14813's Targets: A Comparative Guide for Researchers

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Compound of Interest		
Compound Name:	(Z)-SU14813	
Cat. No.:	B1684611	Get Quote

(Z)-SU14813 is a multi-targeted tyrosine kinase inhibitor (TKI) that has demonstrated potent anti-angiogenic and anti-tumor activities.[1][2][3] This guide provides an objective comparison of (Z)-SU14813's performance with other prominent TKIs, supported by experimental data, to aid researchers, scientists, and drug development professionals in their investigations. The primary targets of (Z)-SU14813 include Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), KIT, and FMS-like Tyrosine Kinase 3 (FLT3).[1][2][3]

Comparative Kinase Inhibition Profile

The following table summarizes the half-maximal inhibitory concentration (IC50) values of **(Z)-SU14813** and a selection of alternative multi-targeted TKIs against key kinases. It is important to note that these values are compiled from various studies and direct comparisons should be made with caution due to potential inter-assay variability.



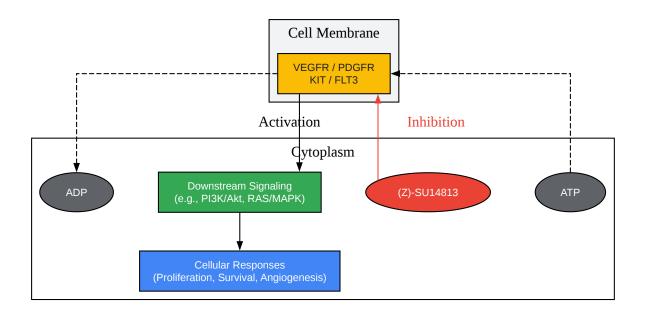
Kinase Target	(Z)- SU1481 3	Sunitini b	Sorafeni b	Pazopa nib	Axitinib	Regoraf enib	Ponatini b
VEGFR1	2 nM[4] [5]	-	-	10 nM	0.1 nM	-	-
VEGFR2	50 nM[4] [5]	80 nM	90 nM	30 nM	0.2 nM	-	-
VEGFR3	-	-	-	47 nM	0.1-0.3 nM	-	-
PDGFRβ	4 nM[4] [5]	2 nM	-	84 nM	1.6 nM	-	-
KIT	15 nM[4] [5]	-	-	74 nM	1.7 nM	-	-
FLT3	-	50 nM (ITD)	-	-	-	-	-

All IC50 values are presented in nanomolar (nM). A lower value indicates higher potency. Dashes indicate that data was not readily available in the searched literature.

Signaling Pathways and Experimental Workflow

To visually represent the mechanisms of action and experimental procedures involved in target verification, the following diagrams are provided.

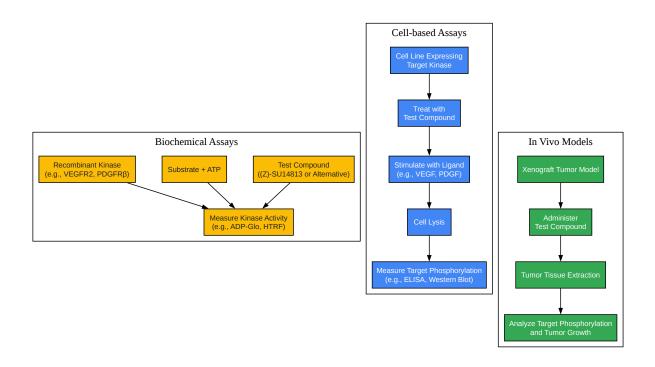




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Figure 1: Simplified signaling pathway of (Z)-SU14813's targets.





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Figure 2: Experimental workflow for target verification.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the independent verification of a compound's targets. Below are generalized protocols for common biochemical and cell-based assays used to determine the inhibitory activity of TKIs.

Biochemical Kinase Assay (e.g., ADP-Glo™)



This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

Materials:

- Recombinant kinase (e.g., VEGFR2, PDGFRβ, KIT, FLT3)
- Kinase-specific substrate
- ATP
- Test compound ((Z)-SU14813 or alternatives)
- ADP-Glo™ Kinase Assay Kit (Promega)
- White, opaque 96- or 384-well plates

Procedure:

- Kinase Reaction:
 - Prepare a reaction mixture containing the kinase, its substrate, and the test compound at various concentrations in a kinase reaction buffer.
 - Initiate the reaction by adding ATP.
 - Incubate the plate at the optimal temperature for the specific kinase (typically 30°C or room temperature) for a predetermined time (e.g., 60 minutes).
- ATP Depletion:
 - Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
 - Incubate at room temperature for 40 minutes.
- ADP to ATP Conversion and Signal Generation:



- Add Kinase Detection Reagent to convert the ADP generated to ATP and to provide the luciferase and luciferin for the detection reaction.
- Incubate at room temperature for 30-60 minutes.[7]
- Data Acquisition:
 - Measure the luminescence using a plate reader.
 - The luminescent signal is proportional to the amount of ADP produced and thus reflects the kinase activity.
- Data Analysis:
 - Calculate the percentage of inhibition for each compound concentration relative to a noinhibitor control.
 - Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Cell-Based Receptor Tyrosine Kinase Phosphorylation Assay (e.g., ELISA or Western Blot)

This assay measures the ability of a compound to inhibit the ligand-induced autophosphorylation of a receptor tyrosine kinase in a cellular context.

Materials:

- Cell line endogenously or exogenously expressing the target receptor (e.g., HUVECs for VEGFR2, NIH3T3-PDGFRβ for PDGFRβ).
- Cell culture medium and supplements.
- Recombinant ligand (e.g., VEGF-A, PDGF-BB).
- Test compound ((Z)-SU14813 or alternatives).
- Lysis buffer containing protease and phosphatase inhibitors.



- Primary antibodies specific for the phosphorylated and total forms of the target receptor.
- HRP-conjugated secondary antibody.
- ELISA plate or Western blotting apparatus and reagents.

Procedure:

- Cell Culture and Treatment:
 - Seed cells in appropriate culture plates and allow them to adhere.
 - Starve the cells in serum-free medium to reduce basal receptor phosphorylation.
 - Pre-incubate the cells with various concentrations of the test compound for a specified time (e.g., 1-2 hours).
- · Ligand Stimulation:
 - Stimulate the cells with the corresponding ligand (e.g., VEGF-A for VEGFR2) for a short period (e.g., 5-15 minutes) to induce receptor phosphorylation.[8]
- Cell Lysis:
 - Wash the cells with ice-cold PBS and lyse them with lysis buffer to extract cellular proteins.
 - o Clarify the lysates by centrifugation.
- Quantification of Phosphorylation:
 - ELISA: Use a sandwich ELISA kit with a capture antibody for the total receptor and a detection antibody for the phosphorylated form.
 - Western Blot: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against the phosphorylated and total forms of the receptor.
 Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.



- Data Analysis:
 - For ELISA, quantify the signal using a plate reader.
 - For Western blot, quantify the band intensities using densitometry.
 - Normalize the phosphorylated protein signal to the total protein signal.
 - Calculate the percentage of inhibition of phosphorylation for each compound concentration and determine the IC50 value.

In Vivo Pharmacodynamic Assay

This assay assesses the ability of a compound to inhibit target kinase phosphorylation in a tumor xenograft model.

Materials:

- Immunocompromised mice (e.g., nude or SCID).
- Tumor cells that express the target kinase.
- Test compound ((Z)-SU14813 or alternatives).
- Tissue homogenization buffer with protease and phosphatase inhibitors.
- ELISA or Western blot reagents as described above.

Procedure:

- Tumor Implantation:
 - Implant tumor cells subcutaneously or orthotopically into the mice.
 - Allow the tumors to reach a specified size.
- Compound Administration:
 - Administer the test compound to the mice via an appropriate route (e.g., oral gavage).



- Tissue Collection:
 - At various time points after dosing, euthanize the mice and excise the tumors.
- Tissue Processing:
 - Homogenize the tumor tissue in lysis buffer to extract proteins.
 - Clarify the lysates by centrifugation.
- Analysis of Target Phosphorylation:
 - Determine the levels of phosphorylated and total target protein in the tumor lysates using ELISA or Western blotting as described in the cell-based assay protocol.
- Data Analysis:
 - Compare the levels of target phosphorylation in tumors from treated animals to those from vehicle-treated control animals to determine the extent of in vivo target inhibition.

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